molecular formula C9H13ClN2OS B1503100 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride CAS No. 348138-15-8

1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride

Cat. No. B1503100
CAS RN: 348138-15-8
M. Wt: 232.73 g/mol
InChI Key: QONOYDDROAGBCS-UHFFFAOYSA-N
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Description

“1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride” is a chemical compound that is part of a series of novel S-substituted derivatives synthesized based on 4,6-dimethylpyrimidine-2-thiol hydrochloride . These compounds have shown pronounced plant growth-stimulating activity .


Synthesis Analysis

The synthesis of these compounds involves a series of reactions. Based on 4,6-dimethylpyrimidine-2-thiol hydrochloride, a series of its novel S-substituted derivatives were synthesized . The exact synthesis process for “this compound” is not explicitly mentioned in the available resources.


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 118-120°C . The molecular weight is 233.76 g/mol . Other physical and chemical properties are not provided in the available resources.

Mechanism of Action

The mechanism of action of 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride is not well understood. However, it is believed to act as a nucleophilic reagent that can react with electrophilic compounds to form covalent bonds. This property makes it useful in the synthesis of various bioactive molecules.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antiviral activity against herpes simplex virus type 1 and type 2. It has also been shown to have anticancer activity against various cancer cell lines. Additionally, it has been shown to have anti-inflammatory activity in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride in lab experiments is its versatility. It can be used as a building block in the synthesis of various bioactive molecules, making it useful in drug discovery research. Additionally, it has been shown to have various biological activities, making it useful in various biochemical and physiological assays.
One of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret results from experiments.

Future Directions

There are many future directions for research on 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride. One potential direction is to further investigate its mechanism of action. Understanding how this compound reacts with other molecules can provide insights into its potential applications in drug discovery research.
Another direction for future research is to explore its potential applications in other areas of scientific research. For example, it may have applications in materials science or nanotechnology.
Finally, further research is needed to explore the potential toxicity of this compound. Understanding its safety profile is important for its use in lab experiments and potential applications in drug discovery research.
Conclusion
In conclusion, this compound is a versatile compound that has been widely studied for its potential applications in scientific research. Its synthesis method is well-established, and it has shown promising results in various biochemical and physiological assays. While there are limitations to its use in lab experiments, there are many potential future directions for research on this compound.

Scientific Research Applications

1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one hydrochloride has been used in various scientific research applications. One of the most common applications is in the synthesis of novel compounds for drug discovery. This compound has been used as a building block in the synthesis of various bioactive molecules such as antiviral agents, anticancer agents, and anti-inflammatory agents.

properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS.ClH/c1-6-4-7(2)11-9(10-6)13-5-8(3)12;/h4H,5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONOYDDROAGBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692976
Record name 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

348138-15-8
Record name 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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